Cas no 19225-86-6 (1-(pentafluorophenyl)propan-2-one)
19225-86-6 structure
Product Name:1-(pentafluorophenyl)propan-2-one
Numero CAS:19225-86-6
MF:C9H5F5O
MW:224.127420186996
MDL:MFCD03410493
CID:3856411
PubChem ID:13621309
Update Time:2025-10-28
1-(pentafluorophenyl)propan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanone, 1-(pentafluorophenyl)-
- 1-(2,3,4,5,6-Pentafluorophenyl)-2-propanone
- 1-(Pentafluorophenyl)-2-propanone
- 1-(perfluorophenyl)propan-2-one
- 1-(pentafluorophenyl)propan-2-one
- 1-(2,3,4,5,6-pentafluorophenyl)propan-2-one
- FP66518
- EN300-243873
- (2,3,4,5,6-Pentafluorophenyl)cetone
- SCHEMBL12650846
- 19225-86-6
-
- MDL: MFCD03410493
- Inchi: 1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3
- Chiave InChI: UEYLUHZTMXOIMB-UHFFFAOYSA-N
- Sorrisi: C(C1=C(F)C(F)=C(F)C(F)=C1F)C(=O)C
Proprietà calcolate
- Massa esatta: 224.02605559Da
- Massa monoisotopica: 224.02605559Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.428±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 35.5-36.5 ºC
- Punto di ebollizione: 42-48 ºC (0.05-0.1 Torr)
- Punto di infiammabilità: 68.5±20.1 ºC,
- Solubilità: Quasi insolubile (0,027 g/l) (25°C),
1-(pentafluorophenyl)propan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B516335-5mg |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B516335-10mg |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B516335-50mg |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 50mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-243873-1g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 1g |
$1214.0 | 2023-09-15 | |
| Enamine | EN300-243873-5g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 5g |
$3520.0 | 2023-09-15 | |
| Enamine | EN300-243873-10g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 10g |
$5221.0 | 2023-09-15 | |
| Enamine | EN300-243873-0.05g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
| Enamine | EN300-243873-0.1g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 0.1g |
$420.0 | 2024-06-19 | |
| Enamine | EN300-243873-0.25g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
| Enamine | EN300-243873-0.5g |
1-(pentafluorophenyl)propan-2-one |
19225-86-6 | 95% | 0.5g |
$947.0 | 2024-06-19 |
1-(pentafluorophenyl)propan-2-one Letteratura correlata
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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